4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H10Cl3NO3. It is a derivative of phenyl acetate and contains a trichlorophenyl group, which is known for its various chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the effects of trichlorophenyl derivatives on cellular processes. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound can modulate various cellular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichlorophenyl acetate
- 4-(2,4,5-Trichlorophenyl)carbamoyl]butanoic acid
- Bis(2,4,5-trichlorophenyl)oxalate
Uniqueness
4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific combination of the trichlorophenyl group and the phenyl acetate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H10Cl3NO3 |
---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
[4-[(2,4,5-trichlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H10Cl3NO3/c1-8(20)22-10-4-2-9(3-5-10)15(21)19-14-7-12(17)11(16)6-13(14)18/h2-7H,1H3,(H,19,21) |
InChI Key |
MXKWUXYHCFBCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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